molecular formula C15H12O B1270420 4'-Benzyloxyphenyl acetylene CAS No. 84284-70-8

4'-Benzyloxyphenyl acetylene

Cat. No. B1270420
CAS RN: 84284-70-8
M. Wt: 208.25 g/mol
InChI Key: XQHAOXRZNLCKJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetylene-terminated monomers like 4'-Benzyloxyphenyl acetylene involves multi-step processes including palladium-catalyzed cross-coupling reactions. One approach detailed the preparation of acetylene-terminated monomers through a three-step synthesis, highlighting the versatility of acetylene compounds in polymer chemistry (Douglas & Overend, 1994).

Molecular Structure Analysis

The molecular structure of 4'-Benzyloxyphenyl acetylene and related compounds has been elucidated using various spectroscopic techniques. X-ray diffraction studies have provided insights into the spatial arrangement of atoms within these molecules, revealing planar central rings and the orientation of substituents that influence the compound's reactivity and properties (Foust et al., 1980).

Chemical Reactions and Properties

4'-Benzyloxyphenyl acetylene undergoes various chemical reactions, including cyclotrimerization and coupling reactions, which are catalyzed by transition metals such as rhodium and rhenium. These reactions enable the formation of complex molecular structures, such as indene derivatives, highlighting the compound's utility in synthetic organic chemistry (Kuninobu et al., 2005).

Physical Properties Analysis

The physical properties of 4'-Benzyloxyphenyl acetylene, including melting points and solubility, are crucial for its application in material science and organic synthesis. These properties are influenced by the molecular structure and the nature of substituents attached to the acetylene core.

Chemical Properties Analysis

The chemical properties of 4'-Benzyloxyphenyl acetylene, such as reactivity towards nucleophiles and electrophiles, are defined by the acetylenic bond and the electron-donating or withdrawing nature of substituents. Studies on benzylation of acetylene and related reactions provide insights into the compound's behavior in synthetic applications (Ando & Tokura, 1957).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future of acetylene-based compounds like 4’-Benzyloxyphenyl acetylene lies in the transition from acetylene production technologies that produce substantial amounts of greenhouse gases to low-carbon or carbon-free natural gas and coal plasmochemical processes using energy generated by renewable sources .

properties

IUPAC Name

1-ethynyl-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h1,3-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHAOXRZNLCKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363422
Record name 4'-Benzyloxyphenyl acetylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Benzyloxyphenyl acetylene

CAS RN

84284-70-8
Record name 4'-Benzyloxyphenyl acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84284-70-8
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Synthesis routes and methods I

Procedure details

4-benzyloxy iodobenzene (193 g, 0.625 mol), ethynyl-trimethyl-silane (75 g, 0.76 mol), Cul (2 g, 10.5 mmol) and Pd(PPh3)2Cl2 (1 g, 1.0 mmol) were added to diethylamine (880 mL) at 0° C. The reaction mixture was warmed to 25° C. and then stirred for 6 h. The reaction mixture was concentrated and partitioned in H2O/ethyl acetate (100 mL/100 mL). The reaction mixture was further extracted with ethyl acetate (300 mL×2). The combined organic layers were washed by water (300 mL), dried over MgSO4 and concentrated in vacuo. The crude product was dissolved in methanol (400 mL) and was stirred with KOH (28 g, 0.5 mol) for 1 h at 25° C. Concentration and purification by silica gel column chromatograph (5% ethyl acetate/Hexane) yielded 4-benzyloxy phenyl acetylene as liquid.
Quantity
193 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
880 mL
Type
solvent
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium carbonate (11.1 g, 80.5 mmol) was added to a solution of the (4-benzyloxy-phenylethynyl)trimethylsilane 101 (13, from above) in methanol (70 mL). The mixture stirred at room temperature for 16 h and was partitioned between ethyl acetate and water. The aqueous phase was separated and extracted with ethyl acetate. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered and concentrated to afford a dark brown solid. This material was purified via column chromatography (eluting with 0-5% ethyl acetate-hexane) to afford 1-benzyloxy-4-ethynyl-benzene 102a as an off-white solid.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Chandrasekhar, C Rambabu, T Shyamsunder - Tetrahedron letters, 2007 - Elsevier
… Retrosynthesis revealed tetradecanal 6 and the known 4-benzyloxyphenyl acetylene 5 as … The addition of lithiated 4-benzyloxyphenyl acetylene 10 5 furnished alkynone 11 3. Catalytic …
Number of citations: 60 www.sciencedirect.com
K Pasumpon, V Mahendran, S Shanmugam - ChemistrySelect, 2022 - Wiley Online Library
… The response of 4-methoxyphenyl acetylene and 4-benzyloxyphenyl acetylene with 4-methyl phenylenaminone afforded the desired products (4 n–4 o). …
DL Boger, CW Boyce, MA Labroli… - Journal of the …, 1999 - ACS Publications
Concise, efficient total syntheses of ningalin A (1), lamellarin O (2), lukianol A (3), and permethyl storniamide A (5) are detailed on the basis of a common heterocyclic azadiene Diels−…
Number of citations: 502 pubs.acs.org
B Das, M Krishnaiah, S Nagendra… - Letters in Organic …, 2011 - researchgate.net
… 1 and 2 indicates that they can be generated by phenolic oxidation of the intermediate ketone 3 which can be prepared from the aldehyde 4 and 4-benzyloxyphenyl acetylene (5). …
Number of citations: 7 www.researchgate.net
A Kamal, PV Reddy, S Prabhakar… - Tetrahedron: Asymmetry, 2009 - Elsevier
… of the terminal alkene in 11 using OsO 4 –NaIO 4 , 2,6-lutidine and dioxane/water (3:1) afforded the aldehedye, 11 which was reacted with lithiated 4-benzyloxyphenyl acetylene to give …
Number of citations: 16 www.sciencedirect.com
V Suresh, JJP Selvam, K Rajesh… - Tetrahedron …, 2008 - Elsevier
… This alcohol was oxidized using IBX to furnish aldehyde 4 (not isolated), which was subjected to reaction with lithiated 4-benzyloxyphenyl acetylene 14 to yield the corresponding …
Number of citations: 45 www.sciencedirect.com
GE SCHNEIDERS - 1982 - search.proquest.com
Lignans and benzofurans occupy a significant position within the broad range of plant phenols and their study has resulted in diverse contributions to many fields including agriculture …
Number of citations: 2 search.proquest.com
A Harbindu - 2013 - dspace.ncl.res.in
Enormous advances have been made over the past several years in asymmetric synthesis, with particular emphasis having been placed on the development of enantioselective …
Number of citations: 0 dspace.ncl.res.in
J Parrish, L Tong, M Wang, X Chen, EB Lansdon… - Bioorganic & medicinal …, 2013 - Elsevier
A series of nevirapine-based analogues containing the phosphonate functionality were prepared and evaluated in vitro against HIV RT. The effect of the phosphonate was evaluated …
Number of citations: 25 www.sciencedirect.com
BR Raju, AK Saikia - Molecules, 2008 - mdpi.com
… The retrosynthetic pathway is shown in Scheme 24, where 4-benzyloxyphenyl acetylene 118 and tetradecanal (119) are the starting materials. The allylic alcohol 120 is synthesized …
Number of citations: 104 www.mdpi.com

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